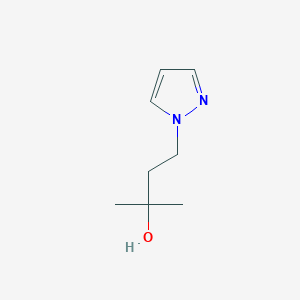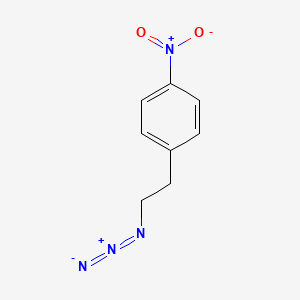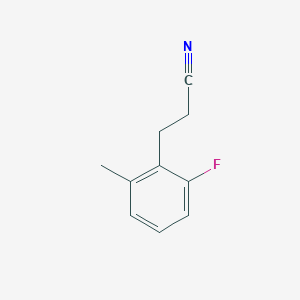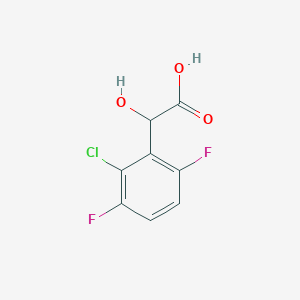
2-(2-Chloro-3,6-difluorophenyl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-3,6-difluorophenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C8H5ClF2O3 It is a derivative of phenylacetic acid, characterized by the presence of chloro and difluoro substituents on the phenyl ring and a hydroxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3,6-difluorophenyl)-2-hydroxyacetic acid typically involves the following steps:
Hydroxyacetic Acid Formation: The hydroxyacetic acid moiety can be introduced through a reaction involving the corresponding phenylacetic acid derivative and a suitable hydroxylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst selection, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-3,6-difluorophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-(2-Chloro-3,6-difluorophenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(2-Chloro-3,6-difluorophenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
2-(2-Chloro-3,6-difluorophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-3,6-difluorophenyl)-2-hydroxyacetic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and difluoro substituents enhance its binding affinity and specificity, leading to modulation of biological pathways. The hydroxyacetic acid moiety may participate in hydrogen bonding and electrostatic interactions, further influencing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloro-3,6-difluorophenyl)acetic acid
- 2-(2-Chloro-3,6-difluorophenyl)-2-oxoacetic acid
- 2-(2-Chloro-3,6-difluorophenyl)-2-hydroxyethanol
Uniqueness
2-(2-Chloro-3,6-difluorophenyl)-2-hydroxyacetic acid is unique due to the presence of both chloro and difluoro substituents, which impart distinct chemical and biological properties. Its hydroxyacetic acid moiety also differentiates it from other similar compounds, providing additional functional versatility.
Propriétés
Formule moléculaire |
C8H5ClF2O3 |
|---|---|
Poids moléculaire |
222.57 g/mol |
Nom IUPAC |
2-(2-chloro-3,6-difluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H5ClF2O3/c9-6-4(11)2-1-3(10)5(6)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
Clé InChI |
AHLRROCJCNPAQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)C(C(=O)O)O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


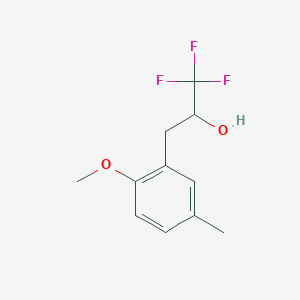
![Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13598812.png)


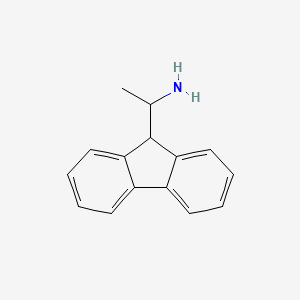
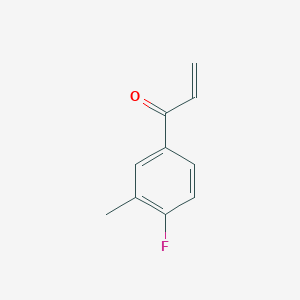


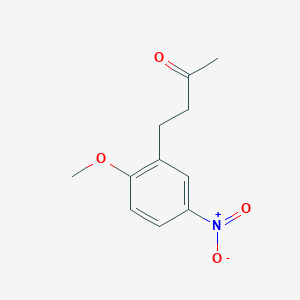
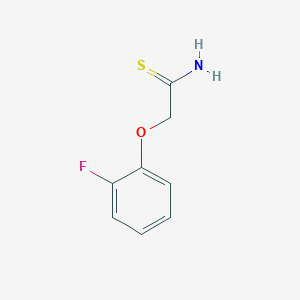
amine](/img/structure/B13598850.png)
